molecular formula C14H13Cl3N2OS B5029116 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide

Cat. No. B5029116
M. Wt: 363.7 g/mol
InChI Key: MTFYKRYBPFVMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide is a synthetic compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. Additionally, it has been shown to bind to various receptors in the body, including the sigma-1 receptor.
Biochemical and Physiological Effects:
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide in lab experiments include its high potency and specificity for its target enzymes and receptors. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide. One direction is to study its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Another direction is to study its potential use as a diagnostic tool for the detection of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide involves the reaction of 2-methylaniline with 2,2,2-trichloroethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2OS/c1-9-5-2-3-6-10(9)18-13(14(15,16)17)19-12(20)11-7-4-8-21-11/h2-8,13,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFYKRYBPFVMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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